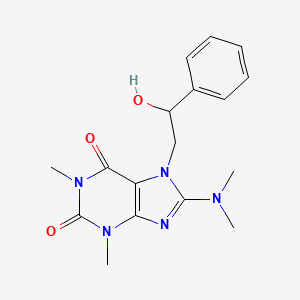
8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is an intriguing compound known for its complex structure and wide range of applications. This purine derivative is particularly notable for its interactions with various biological pathways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Key steps include:
Formation of the purine core : Starting from simple amines and aldehydes, the initial steps involve the formation of a purine core structure through cyclization reactions under basic conditions.
Functional Group Modifications
Purification : The final compound is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
For industrial production, scale-up methods involve optimizing the synthetic route to improve yield and reduce the use of hazardous reagents. Methods such as continuous flow synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation : Typically using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction : Employing reagents like sodium borohydride to reduce functional groups.
Substitution : Utilizing nucleophiles or electrophiles to introduce new substituents on the purine ring.
Common Reagents and Conditions
Oxidation : Hydrogen peroxide in acidic conditions.
Reduction : Sodium borohydride in methanol.
Substitution : Alkyl halides in the presence of strong bases.
Major Products
Major products from these reactions include modified purine derivatives with varied biological activities, valuable for drug development.
Aplicaciones Científicas De Investigación
8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is widely researched for its applications in:
Chemistry : As a precursor for synthesizing other complex molecules.
Biology : Studying its effects on cellular pathways and genetic material.
Medicine : Potential therapeutic uses in treating neurological disorders and cancer.
Industry : Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
This compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors in biological pathways. It modulates activity by binding to active sites, leading to changes in cellular function. Key pathways involved include signal transduction and gene expression regulation.
Comparación Con Compuestos Similares
Compared to other purine derivatives, 8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of dimethylamino and hydroxy-phenylethyl groups. This enhances its interaction with biological targets, making it a potent compound in pharmacological research. Similar compounds include:
Caffeine : Known for its stimulating effects on the central nervous system.
Theophylline : Used in respiratory therapy.
Adenine : A fundamental component of nucleic acids.
Hope you enjoyed this deep dive into the world of complex compounds! Curious to discuss more?
Propiedades
IUPAC Name |
8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-19(2)16-18-14-13(15(24)21(4)17(25)20(14)3)22(16)10-12(23)11-8-6-5-7-9-11/h5-9,12,23H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXAHRUXRQHKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














